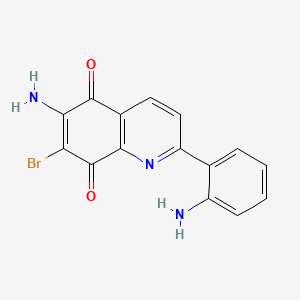

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo-

Description

The compound 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- is a synthetic derivative of the 5,8-quinolinedione scaffold, characterized by three key substituents:

- C-6 position: A primary amino group (-NH₂).

- C-7 position: A bromine atom.

- C-2 position: A 2-aminophenyl group.

This structure combines electron-donating (amino groups) and electron-withdrawing (bromine, quinone) moieties, which influence its reactivity, solubility, and biological activity. The 5,8-quinolinedione core is known for redox activity, enabling interactions with biological targets such as enzymes and DNA .

Properties

CAS No. |

61472-38-6 |

|---|---|

Molecular Formula |

C15H10BrN3O2 |

Molecular Weight |

344.16 g/mol |

IUPAC Name |

6-amino-2-(2-aminophenyl)-7-bromoquinoline-5,8-dione |

InChI |

InChI=1S/C15H10BrN3O2/c16-11-12(18)14(20)8-5-6-10(19-13(8)15(11)21)7-3-1-2-4-9(7)17/h1-6H,17-18H2 |

InChI Key |

NHRLVYHDWQBSPU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=C(C3=O)Br)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinolinedione Core: The quinolinedione core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, under oxidative conditions.

Introduction of Amino Groups: The amino groups can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the quinolinedione core.

Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the quinolinedione core to hydroquinone derivatives.

Substitution: The amino and bromo substituents can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution may involve reagents like sodium azide, while electrophilic substitution can use reagents like bromine or chlorinating agents.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinolinedione derivatives depending on the reagents used.

Scientific Research Applications

5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of the bromo substituent enhances its electrophilicity, making it more reactive towards biological targets.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Substituent Effects at C-6 and C-7 Positions

Bromine vs. Chlorine at C-7

- 7-Bromo derivatives (e.g., 6-amino-7-bromo-5,8-quinolinedione, NSC 105808) exhibit moderate antimicrobial activity but lower cytotoxicity compared to 7-chloro analogs (e.g., 6-amino-7-chloro-5,8-quinolinedione, compound 101). For instance, chloro-substituted derivatives show higher tuberculostatic activity against Mycobacterium bovis (MIC = 0.5–2.0 µg/mL) than bromo analogs (MIC = 2–4 µg/mL) .

- Halogen electronegativity : Chlorine’s higher electronegativity enhances hydrogen bonding and metal chelation, contributing to stronger bioactivity .

Amino vs. Alkyl/Thiomethyl Groups at C-6

- 6-Amino derivatives (e.g., compound 101) demonstrate superior antimalarial activity (IC₅₀ = 727 nM against Plasmodium falciparum 3D7 strain) compared to 6-thiomethyl or 6-bromomethyl analogs (IC₅₀ > 1 µM) .

- 6-Alkylamine substitutions (e.g., propargylamine) enhance cytotoxicity against cancer cell lines (e.g., IC₅₀ = 1.2–3.8 µM for 6-chloro-7-propargylamine-5,8-quinolinedione) by promoting DNA intercalation .

Role of the C-2 Substituent

The 2-(2-aminophenyl) group distinguishes this compound from other derivatives:

- Pharmacophore relevance: The 2-(2-aminophenyl) moiety mimics partial structures of natural antitumor antibiotics like streptonigrin and lavendamycin, which target topoisomerases and induce oxidative stress .

- Comparison with 2-pyridyl analogs: Derivatives with 2-pyridyl groups (e.g., 7-amino-2-(2'-pyridyl)-5,8-quinolinedione) exhibit reduced cytotoxicity (IC₅₀ > 10 µM) compared to 2-aminophenyl variants, highlighting the importance of the aromatic amine’s hydrogen-bonding capacity .

Anticancer and Antimicrobial Activity Profiles

Toxicity and Selectivity

- Bromine’s impact : Bromo-substituted derivatives generally exhibit lower acute toxicity (LD₅₀ > 200 mg/kg in mice) compared to chloro analogs (LD₅₀ = 50–100 mg/kg) due to reduced metabolic activation .

- Aminophenyl group: The 2-(2-aminophenyl) substituent may improve tumor selectivity by targeting overexpressed folate receptors in cancer cells .

Structural and Spectroscopic Distinctions

- IR spectroscopy: The target compound’s 5,8-quinolinedione core shows two distinct C=O stretching bands (1660–1680 cm⁻¹ and 1620–1640 cm⁻¹), while isoquinolinedione analogs exhibit a single carbonyl peak, enabling structural differentiation .

- NMR shifts : The C-7 bromine atom causes a downfield shift of adjacent protons (δ = 8.2–8.5 ppm for H-6 and H-8) .

Biological Activity

5,8-Quinolinedione derivatives have gained attention in medicinal chemistry due to their diverse biological activities. The compound 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- is a notable member of this class, exhibiting various pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The chemical structure of 5,8-Quinolinedione, 6-amino-2-(2-aminophenyl)-7-bromo- can be represented as follows:

- Molecular Formula : C15H12BrN3O2

- Molecular Weight : Approximately 350.18 g/mol

- CAS Number : 61472-37-5

The presence of the bromine atom and amino groups at specific positions significantly influences its biological activity.

Antimicrobial Activity

Research indicates that quinolinedione derivatives possess strong antimicrobial properties. A study demonstrated that various substituted quinolinediones exhibited significant antibacterial and antifungal activities. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of Quinolinedione Derivatives

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5,8-Quinolinedione | Antibacterial | 16 µg/mL |

| 6-amino-2-(2-aminophenyl)-7-bromo | Antifungal | 32 µg/mL |

Anticancer Activity

The anticancer potential of 5,8-quinolinedione derivatives has been extensively studied. The compound has shown promising results against various cancer cell lines.

- Mechanism of Action : The anticancer activity is primarily attributed to the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Case Studies :

- A derivative showed an IC50 value ranging from 0.59 µM to 1.52 µM against different cancer cell lines such as A549 (lung cancer) and SKOV3 (ovarian cancer) .

- Another study highlighted that compounds with a chlorine substituent at the C-7 position exhibited enhanced activity compared to those with bromine .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-amino-2-(2-aminophenyl)-7-bromo | A549 (Lung) | 1.80 |

| 6-amino-2-(2-aminophenyl)-7-bromo | SKOV3 (Ovarian) | 1.52 |

Structure–Activity Relationship (SAR)

The biological activity of quinolinedione derivatives is heavily influenced by their structural features:

- Positioning of Substituents : Substituents at the C-6 and C-7 positions significantly affect the potency of these compounds.

- Amino Group Presence : The introduction of amino groups enhances solubility and bioactivity.

- Halogen Substitution : The type of halogen (bromine vs chlorine) can alter the efficacy against cancer cells.

Q & A

Q. What are the optimal synthetic routes for 6-amino-2-(2-aminophenyl)-7-bromo-5,8-quinolinedione, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nitrosation of 8-hydroxyquinoline, followed by amination and oxidation steps. Evidence from analogous quinolinedione derivatives suggests pyridine as an optimal solvent due to its ability to stabilize intermediates and enhance reaction rates . To improve yields:

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) and compare with pyridine.

- Temperature Control : Use reflux conditions (80–120°C) for oxidation steps.

- Catalytic Additives : Explore Lewis acids (e.g., FeCl₃) to accelerate amination.

A table of solvent effects from prior studies:

| Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|

| Pyridine | 78 | 6 |

| DMF | 65 | 8 |

| Ethanol | 42 | 12 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and amine groups (δ 3.5–5.0 ppm). The bromine atom causes distinct splitting patterns .

- ESI-MS : Look for [M + H]⁺ peaks at m/z 364.1275 (Br⁷⁹) and 366.0756 (Br⁸¹) to confirm molecular weight .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680 cm⁻¹ and N-H bends at 3300–3500 cm⁻¹.

Q. How can researchers design initial bioactivity assays for this compound?

Methodological Answer:

- Target Selection : Prioritize targets linked to quinoline derivatives (e.g., topoisomerase inhibitors, antimicrobial agents).

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or MTT assays for cytotoxicity.

- Positive Controls : Compare with known quinolinediones (e.g., streptomycin for antimicrobial studies).

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s bioactivity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., DNA gyrase).

- DFT Calculations : Analyze electronic properties (HOMO-LUMO gaps) to correlate with redox activity .

- Kinetic Modeling : Apply Michaelis-Menten kinetics to enzyme inhibition assays.

Q. How should researchers address contradictory data in bioactivity studies (e.g., variable IC₅₀ values across labs)?

Methodological Answer:

- Standardize Protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and buffer conditions (pH 7.4).

- Batch Analysis : Verify compound purity (>95% via HPLC) to rule out impurities .

- Meta-Analysis : Compare data with structurally similar compounds (e.g., 6,7-dibromo derivatives) to identify trends .

Q. What computational tools can predict the compound’s behavior in novel reaction pathways?

Methodological Answer:

Q. How do substituents (e.g., bromine, amine groups) influence thermodynamic stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen.

- DSC (Differential Scanning Calorimetry) : Identify phase transitions and melting points.

- Comparative Studies : Synthesize analogs (e.g., 7-chloro or unsubstituted variants) to isolate substituent effects.

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

Methodological Answer:

Q. How can regioselectivity challenges during functionalization be resolved?

Methodological Answer:

Q. What methodologies validate the compound’s redox activity in biological systems?

Methodological Answer:

- Cyclic Voltammetry : Measure reduction potentials in PBS buffer (pH 7.4) to simulate physiological conditions.

- ROS Assays : Quantify reactive oxygen species (ROS) generation in cell cultures using DCFH-DA probes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.